2-((4-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one
CAS No.:
Cat. No.: VC15821635
Molecular Formula: C18H10FNO3
Molecular Weight: 307.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H10FNO3 |
|---|---|
| Molecular Weight | 307.3 g/mol |
| IUPAC Name | 2-[2-(4-fluorophenyl)ethynyl]-4-hydroxy-5-phenyl-1,3-oxazin-6-one |
| Standard InChI | InChI=1S/C18H10FNO3/c19-14-9-6-12(7-10-14)8-11-15-20-17(21)16(18(22)23-15)13-4-2-1-3-5-13/h1-7,9-10,21H |
| Standard InChI Key | XGESJEYLIIEBEV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(OC2=O)C#CC3=CC=C(C=C3)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-((4-fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one, reflects its core structure: a six-membered 1,3-oxazin-6-one ring fused with phenyl and 4-fluorophenyl ethynyl substituents. Key structural attributes include:
-
Core heterocycle: 6H-1,3-oxazin-6-one, a partially unsaturated oxygen-nitrogen-containing ring .
-
Substituents:
The molecular formula C₁₈H₁₀FNO₃ (MW = 307.3 g/mol) was confirmed via high-resolution mass spectrometry . X-ray crystallography of analogous structures reveals a planar oxazinone ring with dihedral angles of 12–18° between substituents .
Synthesis and Manufacturing
Palladium-Catalyzed Cross-Coupling
The primary synthesis route involves a Sonogashira coupling between 4-fluoroarylacetylenes and halogenated oxazinone precursors:
Key parameters:
-
Catalyst system: Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) as co-catalyst.
-
Solvent: Mixture of THF and triethylamine (3:1 v/v).
-
Yield: 68–72% after purification by silica gel chromatography.
Radical-Mediated Approaches
Alternative methods employ stannyl radicals (Bu₃SnH/ACHN) to construct the oxazinone ring from 2-acyloxyazirines :
Subsequent ethynylation at C2 proceeds via:
Physicochemical Properties
The compound exhibits moderate lipophilicity (logP ~2.87), enabling membrane permeability while retaining water solubility for formulation. Tautomerization between enol (C4-OH) and keto forms influences its reactivity, as evidenced by pH-dependent NMR shifts .
| Cell Line | IC₅₀ (μM) | Comparison (Doxorubicin IC₅₀) |
|---|---|---|
| MCF-7 (breast) | 4.2 | 0.8 |
| A549 (lung) | 5.7 | 1.1 |
| HepG2 (liver) | 6.9 | 1.3 |
The compound induces G2/M arrest (flow cytometry) and caspase-3 activation (2.8-fold vs. control). Synergy studies with paclitaxel show combination indices <0.7, indicating additive effects.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
FT-IR (KBr):
HRMS (ESI+):
-
m/z calc. for C₁₈H₁₀FNO₃ [M+H]⁺: 308.0722; found: 308.0719.
Comparison with Structural Analogs
The C5-phenyl and C2-ethynyl groups enhance steric bulk and π-stacking, improving target engagement . Fluorine’s electronegativity modulates electron density, affecting binding to hydrophobic pockets .
Future Directions
-
Mechanistic Studies: Elucidate molecular targets via chemoproteomics .
-
Prodrug Development: Mask C4-OH as phosphate esters to improve solubility .
-
Combination Therapies: Screen synergies with checkpoint inhibitors in oncology.
-
Process Optimization: Develop continuous-flow synthesis to scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume